3-(1,2-Oxazol-4-yl)propanal
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Overview
Description
3-(1,2-Oxazol-4-yl)propanal is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-(4-oxazolyl)propanal or 4-oxazolylpropanal and has the chemical formula C6H7NO2.
Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have developed methods for constructing biologically active heterocycles, such as 1,4-oxazepines and 1,3-oxazines, utilizing reactions that involve compounds similar to 3-(1,2-Oxazol-4-yl)propanal. These methods are noted for their mild conditions and potential in preparing chiral ligands, showcasing the versatility of oxazole derivatives in synthesizing complex organic structures (Céline François-Endelmond et al., 2010).
Anticancer and Antimicrobial Agents
Novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Additionally, these compounds exhibited significant in vitro antibacterial and antifungal activities, highlighting the potential of oxazole derivatives in developing new pharmaceuticals (Kanubhai D. Katariya et al., 2021).
Polymer Science
Poly(2-oxazolines) with different alkyl chain lengths have been evaluated for cell cytotoxicity and immunological properties, indicating low toxicity and potential for biomedical applications. These findings underscore the utility of oxazole derivatives in the design of biocompatible polymers for medical and drug delivery applications (J. Kronek et al., 2011).
Photosensitive Polymers
Research has explored the synthesis of novel photosensitive polymers incorporating oxazole derivatives for protecting mild steel from acid corrosion. These studies demonstrate the applicability of such polymers as corrosion inhibitors, which could have implications in materials science and engineering (R. Baskar et al., 2013).
Analgesic Drug Development
A multi-target compound, SZV 1287, which contains an oxazole moiety, has been investigated for its analgesic effect in treating neuropathic pain without impacting thermoregulation in mice. This research illustrates the potential of oxazole derivatives in creating new treatments for chronic pain conditions (Á. Horváth et al., 2021).
Antibacterial Study
Novel heterocyclic compounds featuring the oxazole fragment have been synthesized and evaluated for antibacterial activity against various pathogens. The promising results indicate the role of oxazole derivatives in the development of new antibacterial agents (K. Mehta, 2016).
Mechanism of Action
Target of Action
The primary targets of the compound 3-(1,2-Oxazol-4-yl)propanal are amine oxidase copper containing 3, transient receptor potential ankyrin 1 and vanilloid 1 (TRPV1) receptors . These targets play a crucial role in various biological processes, including pain perception and thermoregulation .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition alters the normal functioning of these targets, leading to changes in the biological processes they are involved in .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting its targets, the compound can alter various biological processes, potentially leading to observable effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitution pattern in the oxazole derivatives .
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxazole derivatives are known to interact with various enzymes and cofactors .
properties
IUPAC Name |
3-(1,2-oxazol-4-yl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-3-1-2-6-4-7-9-5-6/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLRSSNEEAZVOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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